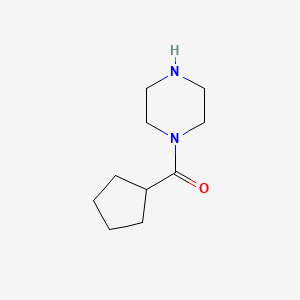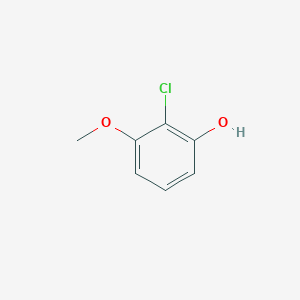
2-氯-3-甲氧基苯酚
概述
描述
2-Chloro-3-methoxyphenol is an organic compound with the molecular formula C7H7ClO2 It is a chlorinated derivative of methoxyphenol, characterized by the presence of a chlorine atom at the second position and a methoxy group at the third position on the phenol ring
科学研究应用
2-Chloro-3-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound in pharmaceuticals.
作用机制
Target of Action
It is known that chlorophenolic compounds, a group to which 2-chloro-3-methoxyphenol belongs, are often targeted by various microbial groups including bacteria, fungi, actinomycetes, and yeast . These microorganisms have the ability to metabolize various chemicals, including chlorophenolic compounds, for the generation of energy and carbon sources .
Mode of Action
It is known that chlorophenolic compounds can be degraded by microorganisms through various enzymatic reactions . The initial steps that occur before degradation of such aromatic chemicals involve various modes or mechanisms of action with the various enzymes required for the breakdown .
Biochemical Pathways
It is known that chlorophenolic compounds can be degraded by microorganisms through various biochemical pathways . The degradation of these compounds can lead to the generation of energy and carbon sources for the microorganisms .
Result of Action
It is known that the degradation of chlorophenolic compounds by microorganisms can lead to the generation of energy and carbon sources . This suggests that the action of 2-Chloro-3-methoxyphenol could potentially contribute to the energy metabolism of these microorganisms.
Action Environment
The action, efficacy, and stability of 2-Chloro-3-methoxyphenol can be influenced by various environmental factors. For instance, the degradation of chlorophenolic compounds by microorganisms can be affected by the presence of other contaminants in the environment . Additionally, the activity of these compounds can be influenced by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
2-Chloro-3-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as laccase, which is involved in the oxidation of phenolic compounds. The interaction between 2-Chloro-3-methoxyphenol and laccase leads to the formation of chlorinated quinones, which are important intermediates in various biochemical pathways . Additionally, 2-Chloro-3-methoxyphenol can act as a substrate for cytochrome P450 enzymes, leading to its hydroxylation and further metabolism .
Cellular Effects
2-Chloro-3-methoxyphenol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-3-methoxyphenol has been found to inhibit the activity of certain protein kinases, leading to alterations in cell signaling pathways . This compound can also affect gene expression by acting as a ligand for nuclear receptors, thereby modulating the transcription of specific genes . Furthermore, 2-Chloro-3-methoxyphenol can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3-methoxyphenol involves its interactions with various biomolecules. At the molecular level, 2-Chloro-3-methoxyphenol can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups . Additionally, 2-Chloro-3-methoxyphenol can modulate gene expression by binding to nuclear receptors and influencing their activity . These interactions result in changes in cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-methoxyphenol can change over time due to its stability and degradation. Studies have shown that 2-Chloro-3-methoxyphenol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of 2-Chloro-3-methoxyphenol can accumulate and affect cellular function. Long-term exposure to 2-Chloro-3-methoxyphenol in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-methoxyphenol vary with different dosages in animal models. At low doses, 2-Chloro-3-methoxyphenol has been shown to have minimal toxic effects and can be metabolized efficiently by the liver . At high doses, 2-Chloro-3-methoxyphenol can cause adverse effects such as liver toxicity, oxidative stress, and disruption of cellular homeostasis . Threshold effects have been observed, where the compound exhibits toxic effects only above a certain concentration.
Metabolic Pathways
2-Chloro-3-methoxyphenol is involved in various metabolic pathways, including its hydroxylation by cytochrome P450 enzymes . This compound can also undergo conjugation reactions, such as glucuronidation and sulfation, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of 2-Chloro-3-methoxyphenol from the body.
Transport and Distribution
Within cells and tissues, 2-Chloro-3-methoxyphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, 2-Chloro-3-methoxyphenol can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . The distribution of 2-Chloro-3-methoxyphenol within the body is influenced by its physicochemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-Chloro-3-methoxyphenol can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the localization and activity of 2-Chloro-3-methoxyphenol . Understanding the subcellular localization of 2-Chloro-3-methoxyphenol is important for elucidating its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-3-methoxyphenol can be synthesized through several methods. One common approach involves the chlorination of 3-methoxyphenol using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the demethylation of 2-chloro-3-methoxyanisole using strong acids like hydrochloric acid or sulfuric acid. This process converts the methoxy group into a hydroxyl group, yielding 2-chloro-3-methoxyphenol .
Industrial Production Methods
In industrial settings, the production of 2-chloro-3-methoxyphenol often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic systems to enhance efficiency and reduce by-products.
化学反应分析
Types of Reactions
2-Chloro-3-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the phenolic group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dechlorinated phenols and reduced phenolic derivatives.
相似化合物的比较
Similar Compounds
2-Chloro-4-methoxyphenol: Similar structure but with the methoxy group at the fourth position.
3-Chloro-2-methoxyphenol: Similar structure but with the chlorine and methoxy groups swapped.
2-Chloro-3-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Chloro-3-methoxyphenol is unique due to the specific positioning of the chlorine and methoxy groups, which influences its chemical reactivity and biological activity.
属性
IUPAC Name |
2-chloro-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVWTFUWVTDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574849 | |
| Record name | 2-Chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72232-49-6 | |
| Record name | 2-Chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
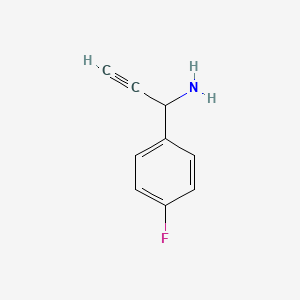
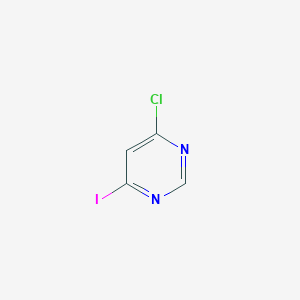
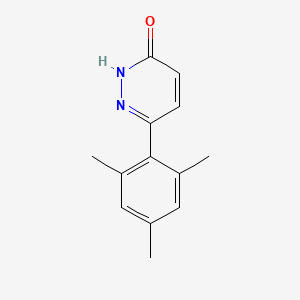
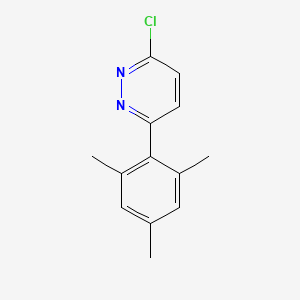
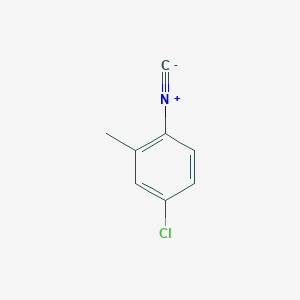
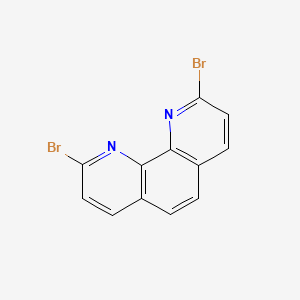
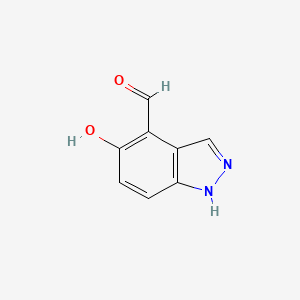

![4-[(3-Fluorophenyl)methylidene]piperidine](/img/structure/B1368927.png)
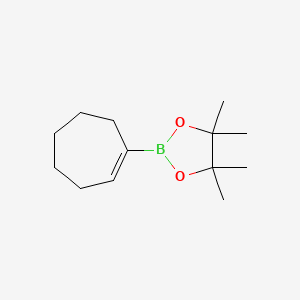
![Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate](/img/structure/B1368930.png)
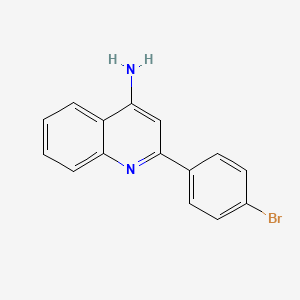
![1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone](/img/structure/B1368933.png)
